2-[4-(Benzyloxy)phenyl]pyridin-4-amine
Overview
Description
“2-[4-(Benzyloxy)phenyl]pyridin-4-amine” is a chemical compound with the molecular formula C18H16N2O . It has a molecular weight of 276.34 . The IUPAC name for this compound is 2-(4-(benzyloxy)phenyl)pyridin-4-amine .
Synthesis Analysis
While specific synthesis methods for “2-[4-(Benzyloxy)phenyl]pyridin-4-amine” were not found, general methods for synthesizing similar compounds involve the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The InChI code for “2-[4-(Benzyloxy)phenyl]pyridin-4-amine” is 1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20) .Scientific Research Applications
Anticancer Activity
The compound 2-[4-(Benzyloxy)phenyl]pyridin-4-amine has been studied for its potential anticancer properties. A novel series of derivatives of this compound was designed and synthesized, showing promising results as an EGFR kinase inhibitor . One such derivative, referred to as compound 6f, demonstrated potent antiproliferative effects against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). It was particularly effective against the A549 cell line with an IC50 value of 5.6 µM and also induced apoptosis in cancer cells .
Mechanism of Action
Target of Action
The primary target of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
2-[4-(Benzyloxy)phenyl]pyridin-4-amine interacts with EGFR kinase, inhibiting its activity . This inhibition prevents the signal transduction cascade initiated by EGFR, thereby inhibiting DNA synthesis and cell proliferation.
Biochemical Pathways
The compound affects the EGFR signaling pathway . This pathway is crucial in regulating cell proliferation, survival, differentiation, and other cellular functions. By inhibiting EGFR kinase, the compound disrupts this pathway, leading to decreased cell proliferation.
Result of Action
The result of the action of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine is the inhibition of cell proliferation. In particular, it has shown potent antiproliferative results against the A549 cancer cell line .
properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBEXICOGAKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259246 | |
Record name | 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzyloxy)phenyl]pyridin-4-amine | |
CAS RN |
2055119-22-5 | |
Record name | 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.